molecular formula C22H26ClN3O2 B13739975 4(1H)-Quinazolinone, 2,3-dihydro-3-phenyl-1-(3-piperidinopropionyl)-, hydrochloride CAS No. 20887-22-3

4(1H)-Quinazolinone, 2,3-dihydro-3-phenyl-1-(3-piperidinopropionyl)-, hydrochloride

Cat. No.: B13739975
CAS No.: 20887-22-3
M. Wt: 399.9 g/mol
InChI Key: AIDFBZUPIXPROJ-UHFFFAOYSA-N
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Description

4(1H)-Quinazolinone, 2,3-dihydro-3-phenyl-1-(3-piperidinopropionyl)-, hydrochloride is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Quinazolinone, 2,3-dihydro-3-phenyl-1-(3-piperidinopropionyl)-, hydrochloride typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the phenyl group, and the attachment of the piperidinopropionyl moiety. Common reagents and conditions used in these steps may include:

    Formation of Quinazolinone Core: This step often involves the cyclization of anthranilic acid derivatives with formamide or its derivatives.

    Introduction of Phenyl Group: This can be achieved through Friedel-Crafts acylation or other aromatic substitution reactions.

    Attachment of Piperidinopropionyl Moiety: This step may involve the reaction of the intermediate with piperidine and propionyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenyl group.

    Reduction: Reduction reactions could target the quinazolinone core or the carbonyl groups.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings and the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone N-oxides, while reduction could produce dihydroquinazolinones.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.

Biology

Biologically, quinazolinone derivatives have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound may exhibit similar activities.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or antitumor properties.

Industry

Industrially, the compound might find applications in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-3-phenyl-1-(3-piperidinopropionyl)-, hydrochloride would depend on its specific biological target. Generally, quinazolinone derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    4(1H)-Quinazolinone: The parent compound with a simpler structure.

    2,3-Dihydro-3-phenylquinazolinone: Lacks the piperidinopropionyl moiety.

    1-(3-Piperidinopropionyl)quinazolinone: Lacks the phenyl group.

Uniqueness

The uniqueness of 4(1H)-Quinazolinone, 2,3-dihydro-3-phenyl-1-(3-piperidinopropionyl)-, hydrochloride lies in its combination of structural features, which may confer distinct biological activities and chemical reactivity compared to its simpler analogs.

Properties

CAS No.

20887-22-3

Molecular Formula

C22H26ClN3O2

Molecular Weight

399.9 g/mol

IUPAC Name

3-phenyl-1-(3-piperidin-1-ylpropanoyl)-2H-quinazolin-4-one;hydrochloride

InChI

InChI=1S/C22H25N3O2.ClH/c26-21(13-16-23-14-7-2-8-15-23)25-17-24(18-9-3-1-4-10-18)22(27)19-11-5-6-12-20(19)25;/h1,3-6,9-12H,2,7-8,13-17H2;1H

InChI Key

AIDFBZUPIXPROJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC(=O)N2CN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4.Cl

Origin of Product

United States

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